molecular formula C19H13BrFN5O2 B14107332 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B14107332
M. Wt: 442.2 g/mol
InChI Key: ZBIXUUHMBQXINR-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities. The presence of bromophenyl and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the bromophenyl and fluorophenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit kinase enzymes, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide stands out due to its unique combination of bromophenyl and fluorophenyl groups. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13BrFN5O2

Molecular Weight

442.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H13BrFN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)

InChI Key

ZBIXUUHMBQXINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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